2-(9-Hydroxynon-5-yn-1-yl)isoindoline-1,3-dione
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Overview
Description
2-(9-Hydroxynon-5-yn-1-yl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-Hydroxynon-5-yn-1-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold. The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often involve simple heating and relatively quick reactions, followed by purification using methods such as preparative thin-layer chromatography (TLC) on silica gel .
Industrial Production Methods: Industrial production methods for isoindoline derivatives, including this compound, often utilize transition-metal-catalyzed reactions and organocatalytic methods . These methods offer robust techniques for the construction of complex heterocyclic structures and are designed to be efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(9-Hydroxynon-5-yn-1-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions can vary depending on the desired transformation, but they often involve moderate to high temperatures and the use of solvents such as petroleum ether and ethyl acetate .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoindoline scaffold .
Scientific Research Applications
2-(9-Hydroxynon-5-yn-1-yl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of more complex molecules . Additionally, it is used in the development of new therapeutic agents and in the study of structure-activity relationships .
Mechanism of Action
The mechanism of action of 2-(9-Hydroxynon-5-yn-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2, interacting with key amino acid residues at the receptor’s allosteric binding site . This interaction can influence neurotransmitter signaling and has implications for the treatment of psychiatric and neurological disorders. Additionally, its ability to inhibit β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions that contribute to disease pathology .
Comparison with Similar Compounds
2-(9-Hydroxynon-5-yn-1-yl)isoindoline-1,3-dione can be compared with other isoindoline derivatives, such as N-isoindoline-1,3-dione and its various substituted forms . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and applications. The unique feature of this compound is its hydroxynon-5-yn-1-yl side chain, which contributes to its distinct reactivity and potential therapeutic benefits .
List of Similar Compounds:- N-isoindoline-1,3-dione
- Substituted N-isoindoline-1,3-diones
- Fused multifunctionalized isoindole-1,3-diones
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-(9-hydroxynon-5-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H19NO3/c19-13-9-5-3-1-2-4-8-12-18-16(20)14-10-6-7-11-15(14)17(18)21/h6-7,10-11,19H,2,4-5,8-9,12-13H2 |
InChI Key |
XFWIVHMMDPMEQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#CCCCO |
Origin of Product |
United States |
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